molecular formula C35H40N4O13S B12389164 Sulfo DBCO-PEG3-NHS ester

Sulfo DBCO-PEG3-NHS ester

Cat. No.: B12389164
M. Wt: 756.8 g/mol
InChI Key: YHOFOMUTPQSRFY-UHFFFAOYSA-N
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Description

Sulfo DBCO-PEG3-NHS ester is a water-soluble reagent commonly used in click chemistry. It contains a dibenzylcyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. The DBCO group is known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are copper-free click chemistry reactions. The PEG linker enhances the solubility and biocompatibility of the compound, while the NHS ester allows for the covalent attachment to primary amines on target molecules, forming stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo DBCO-PEG3-NHS ester involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

Sulfo DBCO-PEG3-NHS ester primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Sulfo DBCO-PEG3-NHS ester involves two main pathways:

    SPAAC Reaction: The DBCO group undergoes a strain-promoted alkyne-azide cycloaddition with azide groups, forming stable triazole linkages. .

    Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.

Biological Activity

Sulfo DBCO-PEG3-NHS ester is a bioorthogonal compound widely utilized in biochemical research, particularly for its role in facilitating site-specific conjugation of therapeutic agents to biomolecules. The compound features a sulfo-dibenzocyclooctyne (DBCO) functional group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, which collectively enhance its solubility, stability, and reactivity towards azide-functionalized molecules.

Chemical Structure and Properties

  • Chemical Formula: C35H40N4O13S
  • Molecular Weight: 756.78 g/mol
  • Functional Groups:
    • Sulfo-DBCO: Enables selective click reactions with azides.
    • PEG3: Increases hydrophilicity and biocompatibility.
    • NHS Ester: Allows covalent bonding to amines in target biomolecules.

The primary biological activity of this compound is its ability to undergo a copper-free click reaction with azide groups. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems without causing significant disruption to cellular functions. The NHS ester facilitates the formation of stable amide bonds with amino groups on proteins or peptides, allowing for effective conjugation.

Applications in Drug Development

This compound is extensively used in the development of:

  • Antibody-Drug Conjugates (ADCs): These are targeted cancer therapies that link cytotoxic drugs to antibodies via the DBCO-azide click chemistry, enhancing selectivity and reducing off-target effects .
  • Protein Engineering: The compound is employed to modify proteins for enhanced functionality or to study protein interactions through conjugation with various labels or drugs .

Case Study 1: Conjugation Efficiency with Protein A

A study investigated the conjugation of Sulfo DBCO-PEG5-NHS ester with Protein A at varying molar ratios. The results demonstrated that:

  • At a 15:1 molar ratio of DBCO-PEG5-NHS to Protein A, multiple peaks were observed in MALDI-TOF mass spectrometry, indicating successful conjugation.
  • The molecular weight shifts corresponded to the incorporation of DBCO moieties into Protein A, confirming the efficiency of the conjugation process .

Case Study 2: Oligonucleotide Conjugation

Another research focused on the conjugation of oligonucleotides to antibodies using DBCO chemistry. This study highlighted:

  • The ability of DBCO to enhance the hydrophobicity of antibodies, thereby affecting their specificity and binding efficiency.
  • Optimal conditions for achieving high conjugation yields were established, utilizing varying molar excesses of DBCO-NHS esters .

Table 1: Comparison of Conjugation Ratios and Results

Molar Ratio (DBCO:Protein A)Peaks ObservedMolecular Weight Shift (g/mol)
7.5:12~578
15:1MultipleVariable
30:1ComplexHigher than 15:1

Table 2: Summary of Biological Applications

ApplicationDescription
Antibody-Drug ConjugatesTargeted delivery systems for cancer therapy
Protein ModificationEnhancing protein properties for research applications
Oligonucleotide ConjugationFunctionalizing antibodies for improved specificity

Properties

Molecular Formula

C35H40N4O13S

Molecular Weight

756.8 g/mol

IUPAC Name

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C35H40N4O13S/c40-30(14-17-49-19-21-51-22-20-50-18-15-34(44)52-39-32(42)11-12-33(39)43)37-23-29(53(46,47)48)35(45)36-16-13-31(41)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)38/h1-8,29H,11-24H2,(H,36,45)(H,37,40)(H,46,47,48)

InChI Key

YHOFOMUTPQSRFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)NCC(C(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O

Origin of Product

United States

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